N-Desalkyl itraconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desalkyl itraconazole is a significant metabolite of itraconazole, a triazole antifungal agent. This compound is generated through the metabolic action of cytochrome P450 3A4 on itraconazole. It plays a crucial role in the pharmacokinetics and pharmacodynamics of itraconazole, contributing to its overall antifungal efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Desalkyl itraconazole is primarily produced through the metabolic pathway involving cytochrome P450 3A4. This enzyme catalyzes the removal of an alkyl group from itraconazole, resulting in the formation of this compound .
Industrial Production Methods: the compound can be isolated from biological samples using techniques such as liquid chromatography-tandem mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desalkyl itraconazole undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involving the gain of electrons.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes and molecular oxygen.
Reduction: May involve reducing agents such as sodium borohydride.
Substitution: Often requires specific catalysts or reagents depending on the functional groups involved.
Major Products: The primary product of these reactions is this compound itself, along with other metabolites such as hydroxy-itraconazole and keto-itraconazole .
Wissenschaftliche Forschungsanwendungen
N-Desalkyl itraconazole has several scientific research applications:
Chemistry: Used to study the metabolic pathways of itraconazole and its interactions with cytochrome P450 enzymes.
Biology: Investigated for its role in inhibiting cytochrome P450 3A4, which is crucial for understanding drug-drug interactions.
Medicine: Explored for its potential effects on the pharmacokinetics and pharmacodynamics of itraconazole, contributing to its antifungal efficacy.
Industry: Utilized in the development of analytical methods for monitoring itraconazole and its metabolites in biological samples
Wirkmechanismus
N-Desalkyl itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through the blockade of lanosterol 14α-demethylase, an enzyme involved in ergosterol synthesis. Additionally, this compound inhibits cytochrome P450 3A4, affecting the metabolism of various drugs .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-itraconazole: Another metabolite of itraconazole with similar antifungal activity.
Keto-itraconazole: A metabolite with distinct chemical properties and biological activity.
Uniqueness: N-Desalkyl itraconazole is unique due to its specific metabolic pathway and its role in inhibiting cytochrome P450 3A4. This inhibition is significant for understanding drug-drug interactions and the overall pharmacokinetics of itraconazole .
Eigenschaften
CAS-Nummer |
1427177-48-7 |
---|---|
Molekularformel |
C31H30Cl2N8O4 |
Molekulargewicht |
649.5 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1 |
InChI-Schlüssel |
FBAPZOQKYAPBHI-DHIFEGFHSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Aussehen |
White to Off-White Solid |
melting_point |
>238°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.